1-Allyl-6-amino-3,4-dihydroquinolin-2(1h)-one

lipophilicity partition coefficient medicinal chemistry

1-Allyl-6-amino-3,4-dihydroquinolin-2(1H)-one provides a terminal olefin handle for thiol-ene conjugation and cross-metathesis, enabling late-stage PROTAC diversification absent in N-methyl analogs. • Purity: ≥98% (HPLC), MW 202.25. • ΔLogP +0.5 vs methyl congener aids BBB penetration studies. • Preserved dihydroquinolinone pharmacophore for cereblon-targeted libraries. • Streamlined precursor to 6-(allylamino)quinoline metabolites of EGFR/HER2 inhibitors. In stock, global shipping.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
Cat. No. B13639280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-6-amino-3,4-dihydroquinolin-2(1h)-one
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESC=CCN1C(=O)CCC2=C1C=CC(=C2)N
InChIInChI=1S/C12H14N2O/c1-2-7-14-11-5-4-10(13)8-9(11)3-6-12(14)15/h2,4-5,8H,1,3,6-7,13H2
InChIKeyZEBQAMJMNQJCOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Allyl-6-amino-3,4-dihydroquinolin-2(1H)-one: Chemical Identity & Sourcing


1-Allyl-6-amino-3,4-dihydroquinolin-2(1H)-one (CAS 214204-14-5) is a bicyclic dihydroquinolin-2-one heterocycle that carries an amino group at the 6-position and an allyl substituent on the lactam nitrogen . It is distributed as a research‑grade building block, typically at 98% purity, with a molecular weight of 202.25 g/mol and a predicted LogP of 1.28 . The compound belongs to the broader 3,4‑dihydroquinolin‑2(1H)-one family, a scaffold that has been exploited in cereblon‑recruiting PROTACs, NR2B‑selective NMDA antagonists, bromodomain inhibitors, and norepinephrine‑reuptake inhibitors [1][2][3].

Workflow PROTAC assembly, bioconjugation, or covalent diversification via thiol-ene handle
Selection logic Allyl substituent provides orthogonal olefin reactivity absent in methyl/ethyl analogs
Property context Higher lipophilicity than N-methyl analog supports CNS permeability SAR studies

Why N-Alkyl Substitution Is Non-Interchangeable


The dihydroquinolin‑2‑one pharmacophore is highly sensitive to the nature of the N1‑substituent. Even a single‑carbon change (e.g., allyl vs. methyl) alters the compound’s lipophilicity, hydrogen‑bond acceptor capacity, and steric profile, which in turn modulate membrane permeability, target affinity, and metabolic stability [1]. Moreover, the terminal olefin of the allyl group constitutes a chemically orthogonal reaction handle that is absent in the methyl, ethyl, or unsubstituted analogues; this handle enables downstream transformations (e.g., thiol‑ene conjugation, cross‑metathesis) that are simply not accessible with saturated N‑alkyl congeners [2]. For procurement, swapping one N1‑variant for another without verifying the intended property (LogP, reactivity, or biological profile) risks irreproducibility in both synthetic and biological workflows.

Target: 1-Allyl-6-amino compound
Terminal alkene enables thiol-ene and metathesis reactions
LogP ~1.3; higher lipophilicity influences permeability and protein binding
MW 202.25 g/mol determines stoichiometric calculations
Substitute: N-Methyl analog (CAS 233775-30-9)
No olefin; cannot participate in orthogonal click conjugation
Lower lipophilicity alters membrane permeability and metabolic profile
MW 176.21 g/mol; direct swap causes 14.8% weighing offset

Quantitative Comparison: Allyl vs. Methyl Analogs


Lipophilicity Difference from Methyl Substitution

The allyl compound exhibits a computed LogP of 1.28 . For the closest commercial analog, 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one (CAS 233775-30-9), no experimentally measured LogP is publicly available from the same vendor; however, the π‑value for an allyl fragment is approximately 0.5 log units higher than that of a methyl fragment according to standard Hansch‑Leo substituent constants [1]. This implies that the allyl derivative is meaningfully more lipophilic than its methyl counterpart, a parameter that directly influences passive membrane permeability, protein binding, and compound promiscuity.

LogP lipophilicity
Class-level
Allyl: 1.28 (predicted) Methyl: ~0.8 (estimated)
Supports permeability SAR interpretation
Predicted value; experimental measurement recommended
lipophilicity partition coefficient medicinal chemistry

Molecular Weight Impact on Stoichiometry

The target compound has a molecular weight of 202.25 g/mol . Its direct N‑methyl analog (6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one, CAS 233775-30-9) weighs 176.21 g/mol , a difference of 26.04 g/mol that corresponds to the formal insertion of a C₂H₂ unit. When calculating molar equivalents for multi‑step syntheses or parallel libraries, this mass difference introduces a 14.8% offset in weighing for equimolar preparations.

Molecular weight
Head-to-head
202.25 vs 176.21 g/mol (+26.04)
Direct stoichiometric impact; 14.8% mass offset
Recalculate equivalents when substituting
molecular weight scale-up synthesis

Orthogonal Olefin Reactivity for Thiol-Ene Chemistry

The terminal allyl group in the target compound provides an olefin functionality that can participate in radical‑mediated thiol‑ene click reactions, a transformation that is inaccessible to saturated N‑alkyl (methyl, ethyl) or N‑H analogues . Under standard thiol‑ene conditions (UV irradiation, radical initiator, 1.2–2.0 equiv of thiol), model allylic substrates routinely achieve >90% conversion within 1 hour [1]. While the specific conversion yield for 1‑allyl‑6‑amino‑3,4‑dihydroquinolin‑2(1H)‑one has not been reported in the open literature, the structural requirement (terminal alkene) is fully met, placing this compound in a different synthetic utility category than its fully saturated comparators.

Thiol-ene capability
Class-level
Allyl: terminal alkene Methyl: no olefin
Enables orthogonal bioconjugation strategy
Conversion >90% reported for similar allylic substrates
click chemistry bioconjugation functionalization

Key Application Scenarios for Procurement


PROTAC Linker Attachment via Orthogonal Handle

The orthogonally reactive allyl handle can be exploited for thiol‑ene‑based conjugation to thiol‑terminated PEG or alkyl linkers, enabling the rapid assembly of PROTAC (Proteolysis‑Targeting Chimera) candidates. Unlike the N‑methyl analogue, which requires a separate functionalization step, the allyl variant allows late‑stage diversification without disturbing the dihydroquinolinone pharmacophore [1].

Lipophilicity Tuning in CNS Drug Discovery

Medicinal chemists optimizing blood‑brain barrier penetration can use the allyl compound as a deliberate lipophilicity‑increasing congener of the methyl analog. The estimated ΔLogP of +0.5 helps map the lipophilicity‑activity landscape without introducing an aromatic ring, which would confound other parameters [2].

Precursor for 6-Allylaminoquinoline Metabolites

The compound can serve as a direct precursor to 6‑(allylamino)quinoline derivatives, which are known metabolites of EGFR/HER2 kinase inhibitors. Procuring the allyl‑substituted dihydroquinolinone instead of the unsubstituted or methyl analogue streamlines the synthetic route by preserving the allyl motif through the sequence [3].

Cereblon-Ligand Library Expansion

C4 Therapeutics and other groups have patented dihydroquinolinones as cereblon‑binding moieties for targeted protein degradation [4]. The allyl substituent provides a vector for subsequent diversification or conjugation that is absent in the N‑methyl lead, making it a strategic procurement choice for labs building cereblon‑focused compound libraries.

Application
Selection Property
Validation Focus
PROTAC linker attachment
Orthogonal allyl handle for thiol-ene conjugation
Conjugation efficiency and linker compatibility
CNS permeability SAR studies
Higher lipophilicity than N-methyl analog
Permeability and metabolic stability assays
Quinoline metabolite synthesis
Allyl preservation for 6-allylaminoquinoline route
Synthetic yield and metabolite identity confirmation
Cereblon ligand library expansion
Diversification vector on cereblon-binding scaffold
Target engagement and degradation efficiency
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